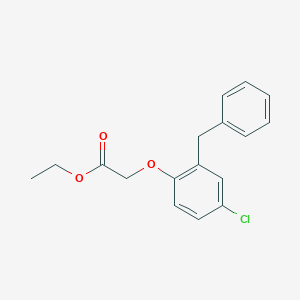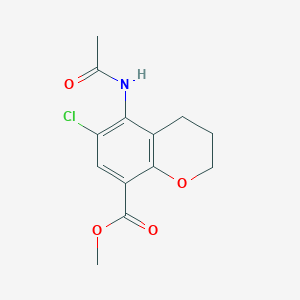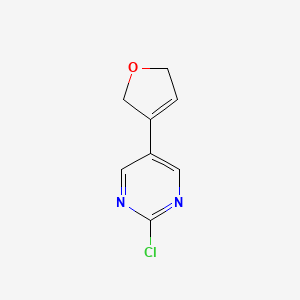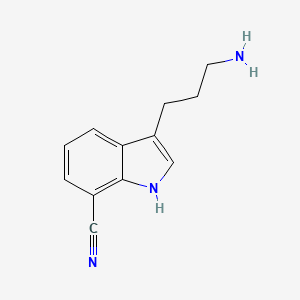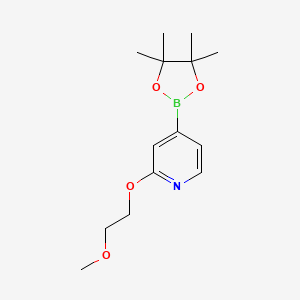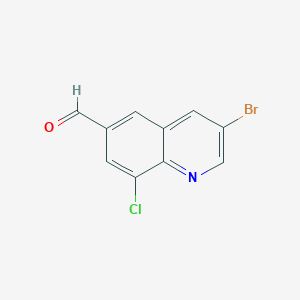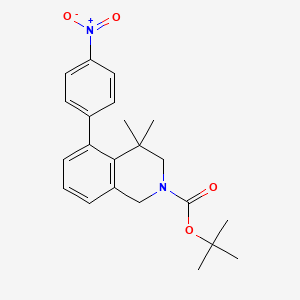
Tert-butyl 4,4-dimethyl-5-(4-nitrophenyl)-1,3-dihydroisoquinoline-2-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tert-butyl 4,4-dimethyl-5-(4-nitrophenyl)-1,3-dihydroisoquinoline-2-carboxylate is a complex organic compound that belongs to the class of isoquinoline derivatives. This compound is characterized by the presence of a tert-butyl group, a nitrophenyl group, and a carboxylate ester group. Isoquinoline derivatives are known for their diverse biological activities and are often used as scaffolds in the synthesis of various pharmaceuticals and biologically active molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 4,4-dimethyl-5-(4-nitrophenyl)-1,3-dihydroisoquinoline-2-carboxylate typically involves multiple steps, starting from commercially available starting materials. One common synthetic route involves the following steps:
Vilsmeier Formylation: The starting material, 4-bromo-1H-indole, undergoes Vilsmeier formylation to introduce a formyl group at the 3-position.
N-Boc Protection: The formylated compound is then converted to its N-Boc derivative.
Reduction: The aldehyde group is reduced using sodium borohydride (NaBH4) in methanol to obtain the corresponding alcohol.
Protection: The alcoholic hydroxy group is protected by treatment with tert-butyl(dimethyl)silyl chloride in methylene chloride in the presence of imidazole.
Formylation: A formyl group is introduced into the 4-position using n-butyllithium (n-BuLi) as a base and dimethylformamide (DMF) as an electrophile in anhydrous tetrahydrofuran (THF) at -78°C.
Horner-Wadsworth-Emmons Olefination:
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthetic route described above can be adapted for large-scale production with appropriate optimization of reaction conditions and purification techniques.
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 4,4-dimethyl-5-(4-nitrophenyl)-1,3-dihydroisoquinoline-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert nitro groups to amino groups or to reduce other functional groups.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions to introduce new substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used reducing agents.
Substitution: Reagents such as halogens, alkyl halides, and organometallic compounds can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the nitro group can yield nitroso or hydroxylamine derivatives, while reduction can yield amino derivatives.
Scientific Research Applications
Tert-butyl 4,4-dimethyl-5-(4-nitrophenyl)-1,3-dihydroisoquinoline-2-carboxylate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a precursor in various organic reactions.
Biology: The compound’s biological activity makes it a candidate for studies on enzyme inhibition, receptor binding, and other biochemical processes.
Medicine: Isoquinoline derivatives are known for their potential therapeutic properties, including anticancer, anti-inflammatory, and antimicrobial activities.
Mechanism of Action
The mechanism of action of tert-butyl 4,4-dimethyl-5-(4-nitrophenyl)-1,3-dihydroisoquinoline-2-carboxylate involves its interaction with specific molecular targets and pathways. The nitrophenyl group can participate in redox reactions, leading to the generation of reactive oxygen species (ROS) that can induce cellular damage or modulate signaling pathways. The isoquinoline core can interact with various enzymes and receptors, influencing their activity and leading to biological effects .
Comparison with Similar Compounds
Similar Compounds
Tert-butyl 4-[(E)-but-1-en-3-yn-1-yl]-3-{[tert-butyl(dimethyl)silyl]oxy}-1H-indole-1-carboxylate: This compound shares the tert-butyl and carboxylate ester groups but has a different core structure and substituents.
3-Hydroxy-1-(4-methylphenyl)-5-(4-nitrophenyl)-4-pivaloyl-2,5-dihydro-1H-pyrrol-2-one: This compound also contains a nitrophenyl group but has a different core structure and functional groups.
Uniqueness
Tert-butyl 4,4-dimethyl-5-(4-nitrophenyl)-1,3-dihydroisoquinoline-2-carboxylate is unique due to its specific combination of functional groups and its isoquinoline core. This combination imparts distinct chemical and biological properties, making it valuable for various research and industrial applications.
Properties
Molecular Formula |
C22H26N2O4 |
|---|---|
Molecular Weight |
382.5 g/mol |
IUPAC Name |
tert-butyl 4,4-dimethyl-5-(4-nitrophenyl)-1,3-dihydroisoquinoline-2-carboxylate |
InChI |
InChI=1S/C22H26N2O4/c1-21(2,3)28-20(25)23-13-16-7-6-8-18(19(16)22(4,5)14-23)15-9-11-17(12-10-15)24(26)27/h6-12H,13-14H2,1-5H3 |
InChI Key |
AYNKINJNBGLQNI-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CN(CC2=C1C(=CC=C2)C3=CC=C(C=C3)[N+](=O)[O-])C(=O)OC(C)(C)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



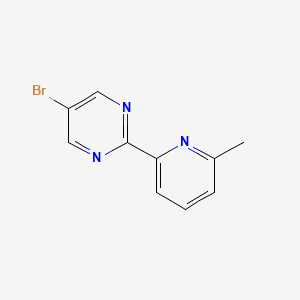
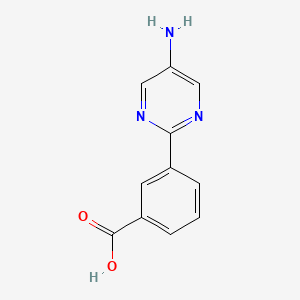
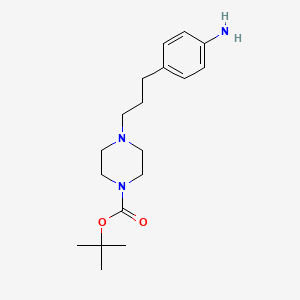
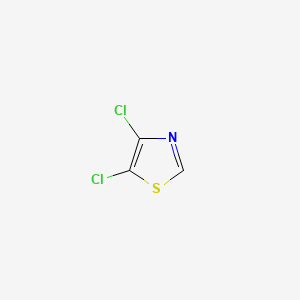
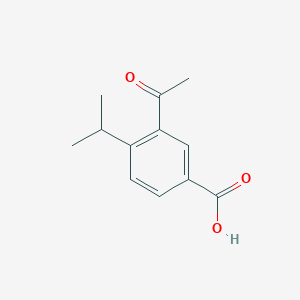
![1-[(2-Chloro-5-nitrophenyl)methyl]-4-propan-2-ylpiperazine](/img/structure/B13880863.png)
